2-(4-Methylpyridin-2-yl)acetic acid hydrochloride CAS 1609395-40-5
2-(4-Methylpyridin-2-yl)acetic acid hydrochloride CAS 1609395-40-5
An In-Depth Technical Guide to 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride (CAS 1609395-40-5): Properties, Synthesis, Analysis, and Applications
Introduction
2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is a pyridine-derived carboxylic acid salt that serves as a valuable and versatile building block in modern chemical synthesis. Its structure, featuring a reactive carboxylic acid moiety and a nucleophilic pyridine ring, offers multiple avenues for synthetic elaboration. For researchers in pharmaceutical and materials science, such intermediates are critical starting points for constructing more complex molecular architectures. The hydrochloride salt form generally confers improved stability and enhanced solubility in aqueous media compared to its freebase counterpart, which is a crucial attribute for both synthetic manipulation and potential biological screening.
This guide provides a comprehensive technical overview of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride, designed for scientists and professionals in drug development. It covers the compound's physicochemical properties, proposes a detailed synthetic protocol, outlines robust analytical methodologies for characterization, discusses its applications as a synthetic scaffold, and provides essential safety and handling information.
Physicochemical Properties and Molecular Structure
The fundamental characteristics of a chemical entity dictate its behavior in both chemical reactions and biological systems. 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is a crystalline solid whose properties are summarized below. The presence of the hydrochloride salt significantly influences its physical state and solubility profile.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1609395-40-5 | [1] |
| Molecular Formula | C₈H₁₀ClNO₂ | - |
| Molecular Weight | 187.62 g/mol | [2] |
| Appearance | White to off-white crystalline powder (typical) | [3] |
| Solubility | Soluble in water due to the hydrochloride group. | [3] |
| Purity | Typically available at ≥95% or ≥98% purity. | [4][5] |
The molecular structure consists of a pyridine ring substituted at the 2-position with an acetic acid group and at the 4-position with a methyl group. This arrangement provides a unique electronic and steric environment, influencing its reactivity and potential interactions with biological targets.
Caption: Proposed synthetic pathway from 2,4-dimethylpyridine.
Experimental Protocol: Synthesis
This protocol describes a representative procedure. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).
-
Preparation of Lithium Diisopropylamide (LDA):
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes).
-
To this, add diisopropylamine dropwise via syringe. The choice of a strong, non-nucleophilic base like LDA is critical to ensure efficient deprotonation of the methyl group without competing side reactions.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Carboxylation:
-
Dissolve 2,4-dimethylpyridine in anhydrous THF in a separate flask and cool to -78 °C.
-
Slowly transfer the 2,4-dimethylpyridine solution to the LDA solution via cannula. A deep red or orange color typically indicates the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Bubble dry carbon dioxide (CO₂) gas through the reaction mixture or add crushed dry ice pellets. The CO₂ acts as the electrophile to form the carboxylate. The reaction is typically exothermic and may require careful temperature control.
-
Allow the mixture to slowly warm to room temperature overnight.
-
-
Workup and Isolation of the Free Acid:
-
Quench the reaction by carefully adding water.
-
Adjust the pH to ~6-7 with aqueous hydrochloric acid (HCl).
-
Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted starting material.
-
Further acidify the aqueous layer to a pH of ~3-4 with concentrated HCl to protonate the carboxylate, causing the free acid to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude 2-(4-methylpyridin-2-yl)acetic acid in a minimal amount of a suitable organic solvent (e.g., methanol or isopropanol).
-
Add a stoichiometric amount of concentrated HCl or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
The hydrochloride salt will precipitate. The solution can be cooled to 0-4 °C to maximize yield.
-
Collect the white crystalline product by filtration.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to achieve high purity.
-
Analytical Characterization
Robust analytical methods are essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization.
Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from established protocols for similar polar aromatic compounds and is designed for routine purity analysis. [6] Table 2: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic modifier improves peak shape and suppresses ionization of the carboxylic acid. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures that impurities with a wide range of polarities are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at 260 nm | The pyridine ring provides a strong chromophore with significant absorbance in this region. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Procedure:
-
Mobile Phase Preparation: Prepare solutions of 0.1% formic acid in HPLC-grade water and acetonitrile. Degas both solutions by sonication or vacuum filtration.
-
Standard Solution: Accurately weigh ~5 mg of the reference standard and dissolve in a 50:50 water/acetonitrile mixture to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the sample and standard solutions and record the chromatograms. Purity is calculated based on the area percent of the main peak.
Caption: General workflow for HPLC purity analysis.
Protocol 3.2: LC-MS for Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to unequivocally confirm the molecular weight of the compound. The same chromatographic conditions as the HPLC method can be used.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The pyridine nitrogen is readily protonated.
-
Expected Ion: The primary ion observed will be the [M+H]⁺ for the free acid form. The hydrochloride salt will dissociate in solution.
-
Expected m/z: 152.07 (for C₈H₁₀NO₂⁺).
-
Fragmentation: Further confirmation can be obtained via MS/MS, where the parent ion (m/z 152.07) is fragmented. A characteristic loss would be that of the carboxyl group (-45 Da), leading to a fragment ion at m/z 107.02.
Applications in Research and Drug Development
2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in the synthetic handles it provides for building libraries of novel compounds for screening.
-
Scaffold for Medicinal Chemistry: The pyridine ring is a common motif in many approved drugs due to its ability to form hydrogen bonds and participate in pi-stacking interactions with biological targets. [3]The acetic acid group provides a convenient point for amide bond formation, allowing for the coupling of various amines to explore structure-activity relationships (SAR).
-
Synthesis of Heterocyclic Systems: The molecule can be a precursor for more complex fused heterocyclic systems. For example, derivatives of 2-(pyridin-2-yl) acetate have been used in the synthesis of indolizine skeletons.
-
Formation of Metal Complexes: Carboxylic acids and pyridine nitrogen atoms are excellent ligands for coordinating with metal ions. This makes the compound a potential building block in the field of bioinorganic chemistry, where metal complexes are explored as therapeutic or diagnostic agents. [7][8]
Caption: Synthetic utility as a versatile chemical scaffold.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely published, data from closely related pyridine carboxylic acids provide reliable guidance. [9][10][11]The primary hazards are associated with irritation.
Table 3: Hazard Identification and Handling
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
Handling and Storage Recommendations:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. [9][10]Eyewash stations and safety showers should be readily accessible. [9][11]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [9][10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9][11]The compound may be air-sensitive and is best stored under an inert atmosphere (e.g., Argon). [9][11]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides. [11]
Conclusion
2-(4-Methylpyridin-2-yl)acetic acid hydrochloride, CAS 1609395-40-5, is a well-defined chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its dual functionality—a modifiable carboxylic acid and a heterocyclic pyridine ring—makes it an attractive starting material for creating diverse molecular libraries. This guide has provided a framework for its synthesis, detailed protocols for its analytical characterization, and outlined its primary applications and safety considerations. By leveraging this technical information, scientists can confidently incorporate this valuable building block into their research and development programs.
References
-
2-(4-Methylpyridin-2-yl)acetic acid hydrochloride - CymitQuimica.
-
Cas no 1609395-40-5 (2-(4-Methylpyridin-2-yl)acetic acid hydrochloride).
-
SAFETY DATA SHEET - Fisher Scientific.
-
(Pyridin-2-yl)acetic acid hydrochloride - Synquest Labs.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
1609395-40-5|2-(4-Methylpyridin-2-yl)acetic acid hydrochloride - BLDpharm.
-
2-(3-Methylpyridin-2-yl)acetic acid hydrochloride | 1609395-45-0 | Benchchem.
-
SAFETY DATA SHEET - Thermo Fisher Scientific.
-
2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid hydrochloride - Fluorochem.
-
2-(Pyridin-2-yl)acetic acid hydrochloride | Drug Intermediate - MedchemExpress.com.
-
CAS NO. 2044796-45-2 | 2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride.
-
2-(4-Methylpyridin-2-yl)acetic acid hydrochloride - CAS:1609395-40-5.
-
2-(4-METHYLPYRIDIN-2-YL)ACETIC ACID | 149605-62-9 - ChemicalBook.
-
149605-62-9|2-(4-Methylpyridin-2-yl)acetic acid - BLDpharm.
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
-
2-(4-METHYLPYRIDIN-2-YL)ACETIC ACID CAS#: 149605-62-9 - ChemicalBook.
-
2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem - NIH.
-
An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma - PubMed.
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC - PubMed Central.
-
EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents.
-
2-(3-methylpyridin-4-yl)acetic acid hydrochloride (C8H9NO2) - PubChemLite.
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
-
High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid - Benchchem.
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
2-(4-Methylpyridin-2-yl)acetic acid, 95% | 149605-62-9 - J&K Scientific.
-
1393541-31-5|2-(4-Bromo-6-methylpyridin-2-yl)acetic acid - BLDpharm.
-
Topical Collection : Bioinorganic Chemistry in Drug Discovery - MDPI.
-
2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-sulfanyl-3-piperidinylidene) acetic acid | C16H18ClNO4S | CID 10066813 - PubChem.
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications.
Sources
- 1. 1609395-40-5|2-(4-Methylpyridin-2-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride - CAS:1609395-40-5 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DDC | Topical Collection : Bioinorganic Chemistry in Drug Discovery [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
